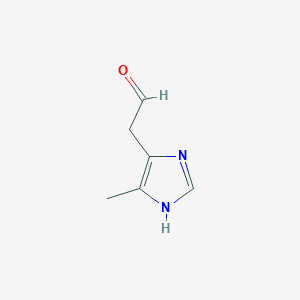
Sodium5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 2-bromo-4-chlorophenyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine or chlorine substituents, potentially leading to debromination or dechlorination.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated or dechlorinated derivatives.
Substitution: Nitrated or further halogenated products.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiadiazole derivatives with potential biological activities.
Biology: In biological research, Sodium 5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate is studied for its antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the formulation of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of Sodium 5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, leading to conformational changes that reduce enzyme function. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
類似化合物との比較
2-Bromo-4-chlorophenol: A precursor in the synthesis of the target compound.
5-(2-Bromo-4-chlorophenyl)-1,3,4-thiadiazole: A closely related thiadiazole derivative with similar biological activities.
Uniqueness: Sodium 5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate stands out due to its sodium carboxylate group, which enhances its solubility and bioavailability. This unique feature makes it more suitable for certain applications, particularly in biological and medicinal research.
特性
分子式 |
C9H3BrClN2NaO2S |
|---|---|
分子量 |
341.54 g/mol |
IUPAC名 |
sodium;5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C9H4BrClN2O2S.Na/c10-6-3-4(11)1-2-5(6)7-12-13-8(16-7)9(14)15;/h1-3H,(H,14,15);/q;+1/p-1 |
InChIキー |
HCBCIEUAMRPUBN-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C=C1Cl)Br)C2=NN=C(S2)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Benzo[d]thiazol-2-yl)-2-methylpropan-2-ol](/img/structure/B13609240.png)
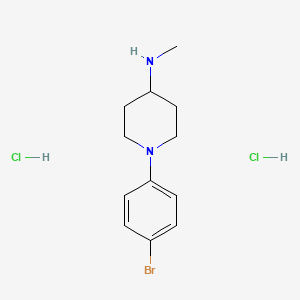
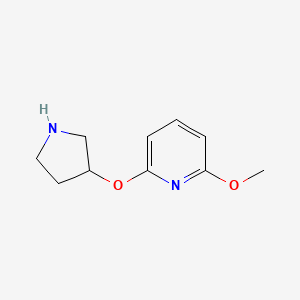
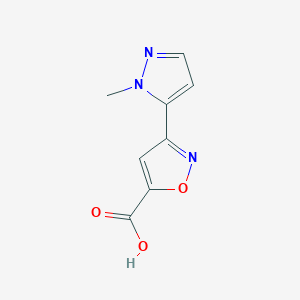
![3-Ethylimidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13609252.png)
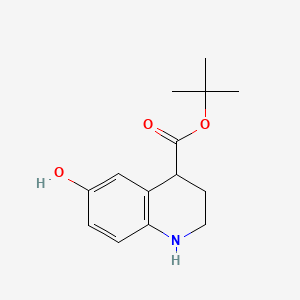
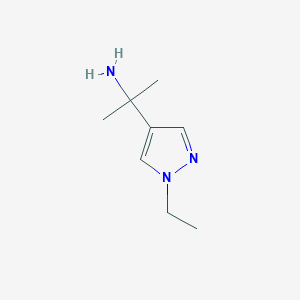
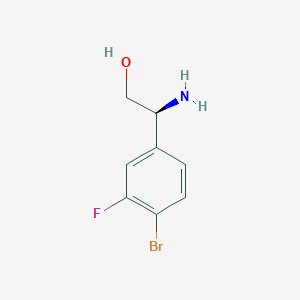
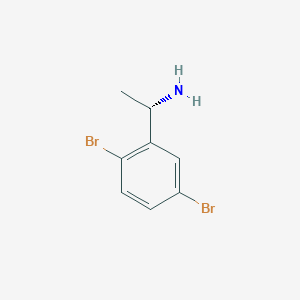
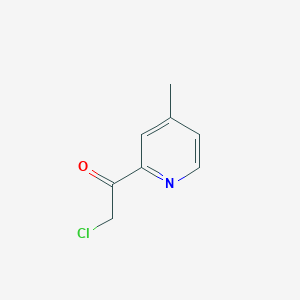
![1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine](/img/structure/B13609294.png)
